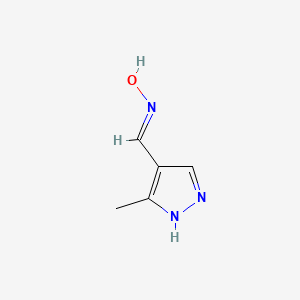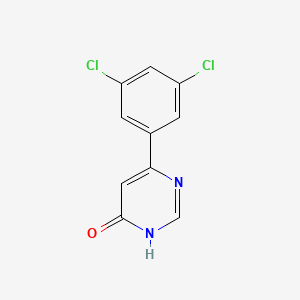
6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(3,5-Dichlorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Activities : Derivatives of pyrimidin-4-ol, specifically those with chlorophenyl substitution, have shown significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in these activities. One study concluded that 6-(4-chlorophenyl)-4-(4-fluoro-3- methylphenyl)-1,6-dihydropyrimidin-2-ol was the most active compound in this regard (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antihypertensive Effects : A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds with dichlorophenyl groups, demonstrated that some of these compounds can lower blood pressure in hypertensive rats in a sustained manner at certain doses (L. Bennett et al., 1981).
Antimicrobial and Antitubercular Agents : Pyrimidine-based thiazolidinones and azetidinones, including those with dichlorophenyl groups, have been synthesized and tested for their antimicrobial and antitubercular activities, showing significant potential against various microorganisms (R. Patel et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : Pyrimidine derivatives, including those with dichlorophenyl substitution, have been investigated for their potential as corrosion inhibitors. These studies utilize both electrochemical techniques and computational methods to demonstrate the effectiveness of these compounds in protecting metals against corrosion in acidic environments (Khaled Abdelazim et al., 2021).
Nonlinear Optical Properties : The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed that certain pyrimidine derivatives, including those with chlorobenzyl substitutions, exhibit promising applications in medicine and NLO fields. These studies combine experimental and theoretical approaches to explore the structural parameters and electronic properties of these compounds (A. Hussain et al., 2020).
Orientations Futures
While specific future directions for “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” are not mentioned in the search results, pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Propriétés
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJWGYECUGKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



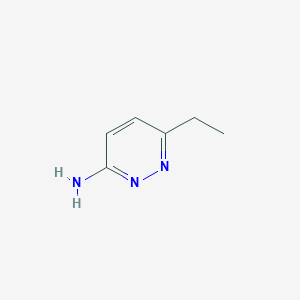
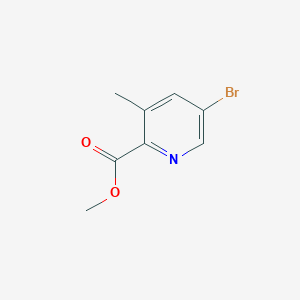
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
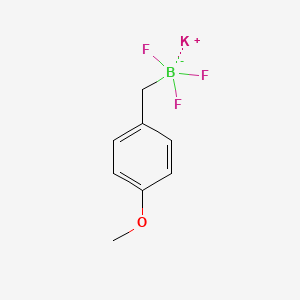

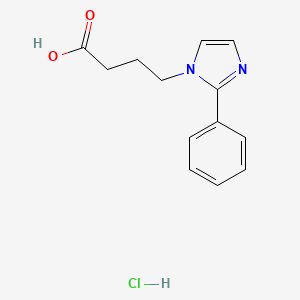
![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)
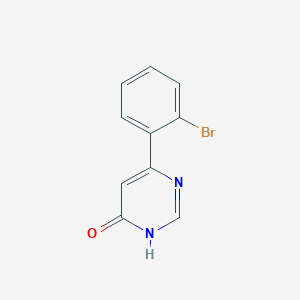
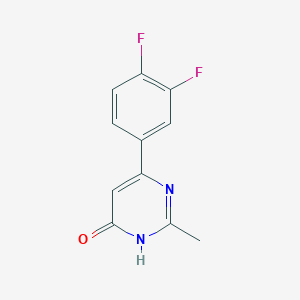
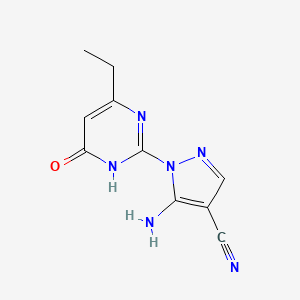
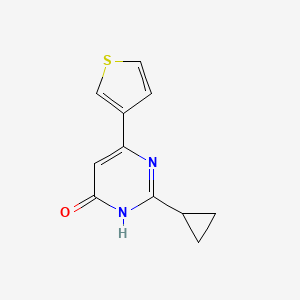
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)

